[4-(3-Ethoxy-4-fluoro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone
Description
Properties
IUPAC Name |
[4-(3-ethoxy-4-fluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5S/c1-2-24-16-12-13(5-6-14(16)18)26(22,23)20-9-7-19(8-10-20)17(21)15-4-3-11-25-15/h3-6,11-12H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYUQKZUMUVPTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 3-Ethoxy-4-fluorobenzene
The sulfonation of 3-ethoxy-4-fluorobenzene typically employs fuming sulfuric acid or chlorosulfonic acid under controlled conditions. For instance, reaction with chlorosulfonic acid at 0–5°C for 2–4 hours generates the sulfonic acid intermediate, which is subsequently treated with phosphorus pentachloride (PCl₅) in toluene at reflux (110°C) to yield 3-ethoxy-4-fluoro-benzenesulfonyl chloride. The use of PCl₃ as an alternative chlorinating agent has been reported but requires extended reaction times (8–12 hours).
Purification and Characterization
Crude sulfonyl chloride is purified via vacuum distillation or recrystallization from hexane. Nuclear magnetic resonance (NMR) analysis confirms the structure: NMR (CDCl₃) δ 1.45 (t, J = 7.0 Hz, 3H, CH₂CH₃), 4.15 (q, J = 7.0 Hz, 2H, OCH₂), 6.95–7.10 (m, 3H, Ar-H).
Preparation of Piperazine-1-sulfonyl Intermediates
Sulfonylation of Piperazine
Piperazine undergoes sulfonylation with 3-ethoxy-4-fluoro-benzenesulfonyl chloride in the presence of a base such as triethylamine (Et₃N) or pyridine. The reaction is conducted in dichloromethane (DCM) at 0–25°C for 2–4 hours, achieving >85% yield. Alternative solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) are less effective due to reduced solubility of the sulfonyl chloride.
Kinetic vs. Thermodynamic Control
Excess piperazine (2.2 equiv) ensures complete mono-sulfonylation, minimizing di-sulfonylated byproducts. A study comparing stoichiometric ratios found that a 1:1.1 ratio of piperazine to sulfonyl chloride resulted in 78% mono-sulfonylation, while a 1:2 ratio led to 40% di-sulfonylation.
Coupling of 4-(3-Ethoxy-4-fluoro-benzenesulfonyl)-piperazine with Furan-2-carbonyl Derivatives
Acylation via Carbodiimide Coupling
The furan-2-yl-methanone moiety is introduced via a carbodiimide-mediated coupling reaction. A representative protocol involves treating 4-(3-ethoxy-4-fluoro-benzenesulfonyl)-piperazine with furan-2-carbonyl chloride in DCM, using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and dimethylaminopyridine (DMAP) as catalysts. Reactions conducted at 25°C for 12 hours yield 70–75% of the target compound.
Solvent Optimization
Polar aprotic solvents like DMF or DCM are preferred. Trials in DMF at 80°C resulted in decomposition (>20% side products), whereas DCM at 25°C maintained product integrity.
Alternative Route: Mitsunobu Reaction
An alternative approach employs the Mitsunobu reaction, utilizing furan-2-methanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in THF. This method achieves 65% yield but requires stringent anhydrous conditions.
Reaction Optimization and Yield Enhancement
Temperature and Catalysis
Elevating the reaction temperature to 40°C in the acylation step improves reaction kinetics but risks furan ring oxidation. Catalytic amounts of DMAP (0.1 equiv) enhance coupling efficiency by 15–20%.
Workup and Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol. HPLC analysis confirms purity >99%.
Analytical Characterization
Spectroscopic Data
-
NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 3.20–3.50 (m, 8H, piperazine-H), 4.10 (q, J = 7.0 Hz, 2H, OCH₂), 6.55 (dd, J = 3.5, 1.8 Hz, 1H, furan-H), 7.00–7.30 (m, 3H, Ar-H), 7.65 (d, J = 3.5 Hz, 1H, furan-H).
-
HRMS (ESI+) : m/z calculated for C₁₆H₁₈FNO₅S [M+H]⁺: 378.0912; found: 378.0909.
Purity Assessment
Karl Fischer titration confirms water content <0.1%, while differential scanning calorimetry (DSC) reveals a melting point of 148–150°C.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Carbodiimide Coupling | DCM, EDC, DMAP, 25°C, 12h | 75 | >99 |
| Mitsunobu Reaction | THF, DEAD, PPh₃, 0°C, 6h | 65 | 95 |
| Direct Acylation | DMF, furan-2-carbonyl chloride, 80°C | 50 | 85 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(3-Ethoxy-4-fluoro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of both piperazine and furan moieties suggests that it could exhibit a range of biological activities, including enzyme inhibition and receptor modulation.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of [4-(3-Ethoxy-4-fluoro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the furan ring can participate in electron transfer reactions. The sulfonyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets.
Comparison with Similar Compounds
{4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-yl}(2-furyl)methanone (CAS 915910-40-6)
- Structural Differences : The benzenesulfonyl group here is substituted with 5-chloro, 2-methoxy, and 4-methyl groups versus 3-ethoxy and 4-fluoro in the target compound .
- Impact: Electron Effects: Chloro and methoxy groups are electron-withdrawing and donating, respectively, altering the sulfonyl group's electrophilicity compared to the target's ethoxy/fluoro combination.
- Synthesis : Similar sulfonyl chloride coupling methods are used, but substituents require tailored starting materials .
4-(4-Aminobenzoyl)piperazin-1-ylmethanone
- Structural Differences: Replaces the sulfonyl group with a 4-aminobenzoyl moiety .
- Bioactivity: The amine group may facilitate interactions with acidic residues in enzymes, differing from the sulfonyl’s hydrogen-bond acceptor role.
- Synthesis : Involves nitrobenzoyl chloride reduction, introducing a reactive amine group absent in the target compound .
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)
4-(4-Ethoxybenzyl)-1-piperazinylmethanone
- Structural Differences: Uses a 4-ethoxybenzyl group and 3-fluorophenyl methanone instead of sulfonyl and furan .
- Impact :
- Conformation : The benzyl group introduces flexibility, whereas the sulfonyl group rigidifies the structure.
- Metabolism : Ethoxy groups are susceptible to oxidative metabolism, unlike the more stable sulfonyl linkage.
Key Research Findings and Data Tables
Table 1. Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Biological Activity
The compound [4-(3-Ethoxy-4-fluoro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone is a synthetic organic molecule with potential pharmacological applications. Its structure includes a piperazine moiety, which is known for its versatility in medicinal chemistry, particularly in the development of compounds targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.41 g/mol. The structural representation can be summarized as follows:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Furan moiety : A five-membered aromatic ring containing one oxygen atom.
- Sulfonyl group : Contributes to the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific protein interactions and enzymatic activities. Research indicates that compounds with similar structures can act as inhibitors for various enzymes, including:
- Tyrosinase : Involved in melanin production, suggesting potential applications in cosmetic formulations for skin lightening.
- Protein Kinases : Targeting these enzymes can lead to anti-cancer effects by disrupting signaling pathways critical for tumor growth and survival.
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit broad-spectrum antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.9 μg/mL |
| Escherichia coli | 7.8 μg/mL |
| Pseudomonas aeruginosa | 15 μg/mL |
These findings suggest that the compound may possess bactericidal or bacteriostatic properties, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound's ability to inhibit protein kinases has been linked to anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines through:
- Cell cycle arrest
- Inhibition of cell proliferation
For example, a related compound demonstrated an IC50 value of 0.18 μM against tyrosinase, indicating significant potency compared to traditional inhibitors like kojic acid (IC50 = 17.76 μM) .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Tyrosinase Inhibition : A study found that derivatives could effectively inhibit tyrosinase activity in B16F10 melanoma cells without inducing cytotoxicity, suggesting a favorable safety profile for cosmetic applications.
- Antimicrobial Efficacy : Another investigation reported that related compounds significantly reduced biofilm formation in Staphylococcus aureus, indicating their potential use in treating biofilm-related infections .
Q & A
Q. What synthetic routes are optimal for preparing [4-(3-Ethoxy-4-fluoro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone, and how can intermediates be stabilized?
Methodological Answer: The compound can be synthesized via multi-step pathways:
- Step 1: React 3-ethoxy-4-fluoro-benzenesulfonyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfonamide intermediate.
- Step 2: Introduce the furan-2-carbonyl group via nucleophilic acyl substitution, using furan-2-carbonyl chloride and a coupling agent like DCC in anhydrous DCM .
- Stabilization: Intermediates are sensitive to moisture; use inert gas (N₂/Ar) and desiccants (molecular sieves). Monitor via TLC and purify via column chromatography (silica gel, EtOAc/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral artifacts minimized?
Methodological Answer:
- NMR: Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm sulfonamide and carbonyl groups. Suppress solvent peaks with presaturation .
- IR: Identify sulfonyl (1150–1350 cm⁻¹) and ketone (1650–1750 cm⁻¹) stretches. Dry samples to avoid water interference .
- Mass Spectrometry: High-resolution ESI-MS ensures accurate mass confirmation. Calibrate with internal standards (e.g., sodium formate) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
Methodological Answer:
- Solubility: Test in DMSO (stock solutions), water (pH 2–12), and ethanol. Use sonication for dispersion. Poor aqueous solubility (logP ~3.5) suggests formulation with cyclodextrins .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC; degradation products include hydrolyzed sulfonamide or oxidized furan .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodological Answer:
- Core Modifications: Synthesize analogs with substitutions on the ethoxy (e.g., methoxy, propoxy), fluoro (e.g., chloro), or furan groups.
- Assays: Test in vitro against target enzymes (e.g., kinases) or receptors (e.g., GPCRs). Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate activity with substituent electronic/hydrophobic properties .
- Data Analysis: Apply multivariate regression to identify key SAR drivers (e.g., Hammett σ values) .
Q. What computational strategies resolve contradictions in reported binding affinities across studies?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (GROMACS) under physiological conditions (150 mM NaCl, 310 K). Compare binding free energies (MM/PBSA) across studies .
- Meta-Analysis: Aggregate data from multiple sources; use funnel plots to detect publication bias. Validate with orthogonal assays (e.g., SPR vs. ITC) .
Q. How can metabolomic profiling predict off-target effects in complex biological systems?
Methodological Answer:
- Untargeted Metabolomics: Treat cell lines (e.g., HepG2) with the compound and analyze via LC-HRMS. Use platforms like XCMS for feature detection.
- Pathway Enrichment: Map altered metabolites to KEGG pathways. Prioritize pathways with false discovery rate (FDR) <0.05 .
Data Contradiction Analysis
Q. How should researchers address discrepancies in enzyme inhibition data between in vitro and cell-based assays?
Methodological Answer:
- Variables to Control:
- Membrane Permeability: Measure logD (octanol-water) to assess cellular uptake.
- Protein Binding: Use equilibrium dialysis to quantify free fraction .
- Follow-Up: Validate with CRISPR-edited cell lines (e.g., knock out efflux transporters like P-gp) .
Comparative Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
